PF-9363, also known as CTx-648, is a potent and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B, which are part of the MYST family of enzymes. These enzymes play crucial roles in the regulation of gene expression through the acetylation of histones and other proteins. PF-9363 has emerged as a promising candidate in cancer therapeutics due to its ability to target dysregulated acetylation processes associated with various malignancies, particularly in estrogen receptor-positive breast cancer models .
PF-9363 is derived from a novel benzisoxazole series designed to enhance drug-like properties such as potency, selectivity, and oral bioavailability. It has been classified as a first-in-class inhibitor specifically targeting KAT6A and KAT6B while demonstrating minimal activity against other members of the MYST family . This specificity is critical for reducing potential side effects associated with broader-spectrum inhibitors.
The synthesis of PF-9363 involves several key steps that optimize its pharmacological properties. The compound is synthesized through a series of reactions that include:
The molecular structure of PF-9363 features a benzisoxazole core with specific substituents that confer its inhibitory properties. The compound's chemical formula is CHNO, and it has a molecular weight of approximately 270.28 g/mol. The three-dimensional conformation allows for effective binding to the active site of KAT6A and KAT6B, facilitating competitive inhibition against acetyl-CoA, their natural substrate .
PF-9363 primarily functions through competitive inhibition of KAT6A and KAT6B by mimicking acetyl-CoA. The mechanism can be summarized as follows:
The mechanism of action for PF-9363 involves several biochemical pathways:
PF-9363 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that PF-9363 exhibits favorable pharmacokinetic properties, making it suitable for oral administration .
PF-9363 has significant applications in cancer research:
PF-9363 (also designated CTx-648) exhibits exceptional binding specificity for the catalytic domains of Lysine Acetyltransferase 6A and Lysine Acetyltransferase 6B through optimized molecular interactions within the acetyl-coenzyme A binding pocket. The compound features a benzisoxazole core that engages in critical hydrogen bonding and hydrophobic interactions with conserved residues in the enzyme active site. Key structural analyses reveal that PF-9363 forms hydrogen bonds with Phe512 and Tyr645 of Lysine Acetyltransferase 6A, while its sulfonyl group establishes water-mediated contacts with the backbone amide of Gly620 [1] [4]. These interactions confer remarkable selectivity for Lysine Acetyltransferase 6A/Lysine Acetyltransferase 6B over other histone acetyltransferase family members, including GCN5 and p300, as demonstrated by biochemical selectivity panels showing >500-fold selectivity [4].
Table 1: Key Protein-Ligand Interactions in PF-9363-KAT6A Complex
Residue | Interaction Type | Distance (Å) | Functional Significance |
---|---|---|---|
Phe512 | π-Stacking | 3.8 | Stabilizes benzisoxazole orientation |
Tyr645 | Hydrogen bond | 2.1 | Anchors sulfonyl moiety |
Gly620 | Water-mediated | 3.2 | Stabilizes sulfonamide group |
Leu756 | Hydrophobic | 4.0 | Enhances binding affinity |
Val621 | Van der Waals | 3.7 | Contributes to selectivity |
The structural conformation of PF-9363 allows it to occupy a subpocket typically engaged by the pantetheine group of acetyl-coenzyme A, thereby directly competing with this essential cofactor. X-ray crystallographic studies demonstrate that PF-9363 induces conformational changes in the methionine-rich loop region of Lysine Acetyltransferase 6A, resulting in occlusion of the histone substrate binding channel [1] [4]. This dual mechanism of acetyl-coenzyme A competition and substrate exclusion underpins the compound's exceptional potency, with half-maximal inhibitory concentration values of 0.3 nanomolar in Lysine Acetyltransferase 6A-amplified ZR75-1 breast cancer cells [2] [4].
PF-9363 functions as an orthosteric inhibitor that induces significant allosteric effects throughout the Lysine Acetyltransferase 6A/6B enzymatic complex. By binding to the acetyl-coenzyme A recognition site, the compound triggers conformational rearrangements that propagate to distal functional domains. These allosteric effects manifest as disrupted protein-protein interactions between Lysine Acetyltransferase 6A and regulatory partners, including bromodomain-containing proteins and transcription factors involved in estrogen receptor signaling networks [6] [7]. The inhibitor binding stabilizes an autoinhibited enzyme conformation characterized by restricted accessibility to histone H3 substrates, particularly at lysine 23 (H3K23) modification sites [4].
The compound's inhibitory mechanism follows classical competitive kinetics with acetyl-coenzyme A, as demonstrated by Lineweaver-Burk plots showing increased Michaelis constant values with rising PF-9363 concentrations. However, non-competitive inhibition patterns observed with histone peptide substrates indicate allosteric disruption of substrate recognition [6]. This dual kinetic profile suggests that PF-9363 binding not only occupies the cofactor site but also induces long-range conformational changes that alter the enzyme's catalytic efficiency.
Table 2: Kinetic Parameters of KAT6A Inhibition by PF-9363
Substrate | Km (μM) | Vmax (nmol/min/mg) | Ki (nM) | Inhibition Mode |
---|---|---|---|---|
Acetyl-coenzyme A | 8.2 ± 0.9 | 15.3 ± 1.2 | 0.28 ± 0.03 | Competitive |
H3 peptide | 22.4 ± 2.1 | 18.6 ± 1.8 | 1.05 ± 0.11 | Non-competitive |
Importantly, PF-9363 exhibits slow dissociation kinetics from the Lysine Acetyltransferase 6A/6B complex, with a dissociation half-life exceeding 120 minutes, indicating formation of a stable enzyme-inhibitor complex. This prolonged target engagement contributes to sustained pharmacodynamic effects despite rapid plasma clearance observed in pharmacokinetic studies [2] [6]. The allosteric modulation extends beyond catalytic inhibition to include disruption of Lysine Acetyltransferase 6A-containing macromolecular complexes essential for oncogenic transcriptional programs [4] [7].
Histone H3 lysine 23 acetylation serves as a direct pharmacodynamic biomarker for PF-9363 target engagement, with inhibition dynamics demonstrating both time-dependent and concentration-dependent characteristics. In Lysine Acetyltransferase 6A-overexpressing ZR75-1, T47D, and MCF7 estrogen receptor-positive breast cancer cell lines, PF-9363 produces significant reduction of histone H3 lysine 23 acetylation at concentrations as low as 1 nanomolar within 24 hours of exposure [2] [4]. Maximal suppression exceeding 90% occurs between 10-100 nanomolar concentrations, correlating directly with the compound's biochemical potency against purified Lysine Acetyltransferase 6A enzyme [1] [4].
The temporal dynamics of histone H3 lysine 23 acetylation suppression reveal rapid target engagement, with significant reduction observed within 4 hours of compound exposure. This early biomarker reduction precedes transcriptional changes and cell cycle effects, supporting its utility as a proximal indicator of target inhibition. In ZR75-1 xenograft models, daily oral administration of PF-9363 produces sustained histone H3 lysine 23 acetylation suppression in tumor tissue at 24-hour post-dose intervals, demonstrating continuous target coverage despite compound clearance [4].
Notably, the degree of histone H3 lysine 23 acetylation suppression correlates strongly with anti-tumor efficacy across multiple patient-derived xenograft models of estrogen receptor-positive breast cancer. Tumors exhibiting >70% histone H3 lysine 23 acetylation reduction after 7 days of treatment consistently show significant growth inhibition, while those with <50% suppression demonstrate limited response [1] [2] [4]. This biomarker-response relationship establishes histone H3 lysine 23 acetylation as a predictive indicator of treatment efficacy and provides a pharmacodynamic endpoint for clinical translation.
PF-9363 exerts profound effects on estrogen receptor 1 signaling networks through epigenetic modulation of pathway constituents. Genome-wide chromatin immunoprecipitation sequencing analyses in estrogen receptor-positive breast cancer cells demonstrate that PF-9363 treatment significantly reduces RNA polymerase II occupancy at promoters and enhancers of estrogen receptor 1-regulated genes [4]. This transcriptional repression particularly affects genes governing cell cycle progression, Myc signaling, and stem cell pathways, with integrative multi-omics profiling identifying over 300 downregulated genes within 24 hours of inhibitor exposure [2] [4] [6].
Table 3: Key Downregulated Transcriptional Networks Following PF-9363 Treatment
Pathway | Representative Genes | Fold Change | Functional Consequence |
---|---|---|---|
Estrogen signaling | GREB1, TFF1, PGR | -3.2 to -5.7 | Reduced estrogen responsiveness |
Cell cycle progression | CCND1, CDK4, CCNE2 | -4.1 to -6.3 | G1/S phase arrest |
Myc targets | MYC, MAX, MXD1 | -2.8 to -4.5 | Reduced proliferative drive |
Stemness factors | SOX9, ALDH1A3, NANOG | -3.7 to -8.2 | Loss of tumor-initiating potential |
Mechanistically, this transcriptional reprogramming results from disrupted enhancer activation rather than immediate promoter effects. Lysine Acetyltransferase 6A inhibition preferentially diminishes acetylation at enhancer regions controlling master transcription factors of estrogen receptor 1 signaling, including FOXA1 and GATA3 [4]. The consequent reduction in enhancer RNA synthesis and bromodomain protein recruitment establishes a feed-forward repression loop that silences estrogen-dependent transcription. This effect proves particularly pronounced in endocrine-resistant models, where PF-9363 maintains efficacy despite tamoxifen or fulvestrant resistance [4] [6].
Notably, the transcriptional effects manifest functionally as cell cycle arrest in the G1 phase, mediated through coordinated downregulation of cyclin-dependent kinase 4 and cyclin D1, coupled with upregulation of cyclin-dependent kinase inhibitor 1A [1] [4]. This cell cycle modulation occurs independently of estrogen receptor 1 mutational status, providing a promising therapeutic avenue for both endocrine-sensitive and endocrine-resistant estrogen receptor-positive breast cancers. The convergence of epigenetic regulation on core cell cycle machinery underscores the therapeutic potential of Lysine Acetyltransferase 6A inhibition in estrogen receptor-positive disease contexts characterized by cell cycle dysregulation [2] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4